molecular formula C24H24ClN3O5 B7885392 Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B7885392
M. Wt: 469.9 g/mol
InChI Key: GVVFUALWOPJMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H24ClN3O5 and its molecular weight is 469.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This intermediate is then reacted with 3-hydroxybenzaldehyde and methylamine to form the pyrazolopyrimidine ring system. The resulting compound is then esterified with acetic acid to form the final product.

Starting Materials
4-chlorobenzaldehyde, ethyl acetoacetate, 3-hydroxybenzaldehyde, methylamine, acetic anhydride, pyridine

Reaction
Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide to form ethyl 3-(4-chlorophenyl)-3-oxopropanoate., Step 2: Reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with 3-hydroxybenzaldehyde and methylamine in the presence of a catalyst such as acetic acid to form the pyrazolopyrimidine ring system., Step 3: Esterification of the resulting compound with acetic anhydride in the presence of a base such as pyridine to form the final product, Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.

properties

IUPAC Name

acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3.C2H4O2/c1-3-29-22(28)19-13(2)25-21-18(14-7-9-16(23)10-8-14)12-24-26(21)20(19)15-5-4-6-17(27)11-15;1-2(3)4/h4-12,20,25,27H,3H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFUALWOPJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C=NN2C1C3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.